3-(2-bromophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-bromophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a naphthyl group, and a pyrazole ring
Preparation Methods
The synthesis of 3-(2-bromophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydrazide: The starting material, 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid, is converted to its corresponding hydrazide using hydrazine hydrate under reflux conditions.
Condensation reaction: The hydrazide is then reacted with 2-hydroxy-1-naphthaldehyde in the presence of an acid catalyst to form the final product through a condensation reaction.
Chemical Reactions Analysis
3-(2-bromophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
3-(2-bromophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Although not widely used in industrial applications, it serves as a valuable research tool in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme inhibition: The compound may inhibit certain enzymes involved in cellular processes, leading to its observed biological effects.
DNA interaction: It may bind to DNA, interfering with replication and transcription processes, which could explain its potential anticancer activity.
Comparison with Similar Compounds
When compared to similar compounds, 3-(2-bromophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
3-(2-chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-(2-bromophenyl)-N’-[(E)-(2-methoxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide:
Properties
Molecular Formula |
C21H15BrN4O2 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15BrN4O2/c22-17-8-4-3-7-15(17)18-11-19(25-24-18)21(28)26-23-12-16-14-6-2-1-5-13(14)9-10-20(16)27/h1-12,27H,(H,24,25)(H,26,28)/b23-12+ |
InChI Key |
IOUFWJPLJUNLFY-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4Br)O |
Origin of Product |
United States |
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